2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (chemical formula: C₁₄H₂₀BClO₄) is a boronic ester featuring a phenyl ring substituted with chlorine and methoxymethoxy groups at the 2- and 6-positions, respectively. The dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .
Properties
IUPAC Name |
2-[2-chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)12-10(16)7-6-8-11(12)18-9-17-5/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGWHGUTXLWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139742 | |
| Record name | 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599432-42-4 | |
| Record name | 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1599432-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound belongs to the class of dioxaborolanes, characterized by a boron atom bonded to oxygen and carbon atoms. Its structure can be represented as follows:
This compound features a chloro-substituted phenyl group and a tetramethyl dioxaborolane moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key findings include:
- Anticancer Activity : Research indicates that dioxaborolane derivatives exhibit selective inhibition of certain kinases involved in cancer pathways. For instance, compounds similar to this compound have shown promise in inhibiting ERK pathways associated with tumor growth .
- Selectivity for Target Enzymes : Studies have demonstrated that modifications in the molecular structure can enhance selectivity for specific kinases such as GSK-3β and CDK-2 while maintaining potency against T. b. brucei, a model organism for evaluating antiparasitic activity .
The mechanisms through which this compound exerts its biological effects are primarily through:
- Kinase Inhibition : The compound selectively inhibits protein kinases involved in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and reduced viability of pathogenic organisms.
- Bioorthogonal Chemistry : The dioxaborolane structure allows for bioorthogonal reactions that facilitate the attachment of biomolecules for imaging and therapeutic purposes without interfering with biological functions .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of related dioxaborolane compounds, it was found that the introduction of specific substituents significantly improved selectivity and potency against cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing off-target effects .
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound participates in transition metal-catalyzed cross-coupling reactions, leveraging the boronate group for C–C bond formation. Key reactions include:
Suzuki-Miyaura Coupling
The boronate reacts with aryl/heteroaryl halides in the presence of palladium catalysts. For example:
Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination yield the coupled product .
Miyaura Borylation
The compound serves as a boronate source in Miyaura borylation to synthesize biphenyl boronic esters:
| Substrate | Base | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl bromide | KOAc | PdCl₂(dppf) | DMSO, 100°C, 24 h | 4,4,5,5-Tetramethyl dioxaborolane | 85% |
Deprotection of Methoxymethoxy (MOM) Group
The MOM-protected phenol undergoes acid-catalyzed cleavage:
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| HCl (4M) | THF/H₂O | 25°C, 2 h | 2-Chloro-6-hydroxyphenyl boronate | 92% |
Application : Enables further functionalization (e.g., alkylation, acylation) at the phenol oxygen .
Hydrolysis of Boronate Ester
The dioxaborolane ring hydrolyzes under acidic or basic conditions:
| Conditions | Reagent | Product | Application | Source |
|---|---|---|---|---|
| H₂O, pH 3–4, 60°C | HCl | Boronic acid derivative | Intermediate for Suzuki coupling | |
| NaOH (1M), EtOH, reflux | – | Sodium boronate salt | Water-soluble derivatives |
Stability : The boronate ester is stable in anhydrous organic solvents but hydrolyzes rapidly in protic media .
Nucleophilic Substitution
The chloro substituent undergoes SNAr reactions with amines or alkoxides:
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF, 80°C | 2-Piperidinylphenyl boronate | 65% | |
| Sodium methoxide | – | MeOH, 60°C | 2-Methoxyphenyl boronate | 58% |
Limitation : Electron-withdrawing groups (e.g., boronate) deactivate the ring, requiring harsh conditions .
Oxidation Reactions
The boronate group is oxidized to phenol derivatives under controlled conditions:
| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | AcOH | 50°C, 4 h | 2-Chloro-6-hydroxybenzoic acid | 44% | |
| NaBO₃·4H₂O | THF/H₂O | 25°C, 12 h | Boroxine dimer | 81% |
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s reactivity and applications are influenced by its chloro and methoxymethoxy substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-withdrawing groups (Cl, F) improve oxidative stability and direct cross-coupling regioselectivity .
- Methoxymethoxy groups enhance solubility in polar solvents compared to methoxy analogs .
- Steric hindrance from methyl or tolyl groups reduces reaction rates but improves selectivity in crowded environments .
Critical Insights :
- N-Chlorosuccinimide (NCS) efficiently introduces chlorine atoms under mild conditions .
- Hydrogenation of alkynes to alkanes (e.g., ethynyl to ethyl) preserves boronate integrity .
- Miyaura borylation remains the gold standard for aryl boronate synthesis .
Cross-Coupling Efficiency
- The target compound’s methoxymethoxy group reduces electron density at the boron-bound carbon, accelerating transmetalation in Suzuki reactions compared to methoxy analogs .
- Dichloro-dimethoxy analogs (e.g., compound from ) exhibit superior reactivity in coupling with brominated indazoles (62.3% yield) due to synergistic electron-withdrawing effects .
Pharmaceutical Relevance
Q & A
Basic: What are the optimal synthetic routes for preparing 2-[2-Chloro-6-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer:
The compound is a pinacol boronic ester, typically synthesized via a two-step process:
Halogenation and Protection : Start with 2-chloro-6-hydroxybenzene derivatives. Protect the hydroxyl group with a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH or DIPEA) .
Borylation : React the aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in a solvent like 1,4-dioxane at 80–100°C .
Key Considerations :
- Monitor reaction progress via TLC or GC-MS.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Basic: How should this boronic ester be characterized to confirm its structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the tetramethyl dioxaborolane moiety (δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ 6.5–7.5 ppm). The methoxymethoxy group shows distinct singlet(s) near δ 3.3–3.5 ppm .
- ¹¹B NMR : A peak near δ 30 ppm confirms the boronic ester .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ or [M+Na]⁺) .
Data Contradictions : Discrepancies in NMR shifts may arise due to solvent effects or residual starting materials; always compare with literature spectra of analogous compounds .
Advanced: How do steric and electronic effects of the 2-chloro-6-(methoxymethoxy) substituents influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
- Steric Effects : The bulky methoxymethoxy group at the ortho position may hinder transmetalation, requiring optimized conditions (e.g., higher Pd loading, bulky ligands like SPhos) .
- Electronic Effects : The electron-withdrawing chloro group activates the aryl ring toward electrophilic substitution but may reduce oxidative addition efficiency. Counterbalance by using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) .
Experimental Design : - Screen ligands (e.g., XPhos, RuPhos), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (toluene vs. THF).
- Track yields and side products (e.g., protodeboronation) via LC-MS .
Advanced: What are the stability profiles of this compound under varying storage and reaction conditions?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis of the boronic ester to boronic acid occurs in aqueous media. Store under inert atmosphere (N₂/Ar) with molecular sieves .
- Thermal Stability : Decomposition above 150°C (DSC/TGA data recommended). Avoid prolonged heating in polar aprotic solvents (e.g., DMF) .
Contradiction Analysis : Conflicting reports on shelf life (e.g., 6 months vs. 12 months) may stem from impurities; repurify before critical experiments .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the Pd-boryl intermediate’s geometry to assess steric clashes. Software like Gaussian or ORCA can predict activation barriers for transmetalation .
- Solvent Effects : Use COSMO-RS to simulate solvent interactions and optimize dielectric environments (e.g., THF vs. dioxane) .
Validation : Compare computed vs. experimental coupling yields to refine models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
